molecular formula C20H23ClN2O3S B5954560 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE

5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5954560
M. Wt: 406.9 g/mol
InChI Key: VQKUJXFXENYXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the reaction of substituted phenols with hydrazine hydrate, followed by cyclization to form the indole ring . The final compound is obtained through a series of reactions, including sulfonation and chlorination, under controlled conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include anhydrous aluminum chloride for Friedel-Crafts reactions and sodium hydride for deprotonation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-[2-(2,7-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors, influencing biological pathways. For instance, it may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-12-6-5-7-16-15(14(3)23-20(12)16)8-9-22-27(24,25)19-11-17(21)13(2)10-18(19)26-4/h5-7,10-11,22-23H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUJXFXENYXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.